Cyclopenta[B]thiochromene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
269-02-3 |
|---|---|
Molecular Formula |
C12H8S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
cyclopenta[b]thiochromene |
InChI |
InChI=1S/C12H8S/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
InChI Key |
SPOHWZXIHGXDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopenta B Thiochromene Scaffolds
Catalytic Approaches in Cyclopenta[B]thiochromene Synthesis
Photocatalytic Transformations Leading to this compound
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild conditions and unique reaction pathways. nih.govd-nb.info A novel method for preparing cyclopenta[b]chromenocarbonitrile derivatives utilizes a [3+2] cycloaddition reaction initiated by visible light. acs.orgacs.org This reaction involves substituted 3-cyanochromones and N-cyclopropylamines in the presence of Eosin Y as an organophotocatalyst. acs.orgacs.orgchemrxiv.org The key parameters for the success of this strategy are the presence of visible light, a small amount of the photoredox catalyst, an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO), and an inert atmosphere. acs.orgacs.orgchemrxiv.org
The reaction proceeds under green LED irradiation and yields functionalized cyclopenta[b]chromenocarbonitriles in good yields and with notable diastereoselectivity. acs.orgnih.gov For instance, the reaction of 3-cyanochromone (B1581749) with N-cyclopropylaniline using 5 mol% of Eosin Y in dry DMSO under green light for 24 hours resulted in the desired cyclopenta[b]chromeno-carbonitrile product. acs.orgnih.gov Control experiments have demonstrated that the reaction does not proceed in the absence of the photocatalyst or light, highlighting the essential role of both components. chemrxiv.org This methodology provides access to a range of hybrid molecules containing both chromone (B188151) and cyclopentane (B165970) rings under mild conditions. acs.orgchemrxiv.org
A summary of representative photocatalytic reactions for the synthesis of cyclopenta[b]chromene (B11913239) derivatives is presented below:
| Reactants | Catalyst | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 3-Cyanochromone, N-Cyclopropylaniline | Eosin Y (5 mol%) | Green LED, DMSO, 24h | 9-Oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrocyclopenta[b]chromene-9a-carbonitrile | 82 | 5:1 |
| 3-Cyanochromone, N-(p-Methoxyphenyl)cyclopropylamine | Eosin Y (5 mol%) | Green LED, DMSO, 24h | 1-((4-Methoxyphenyl)amino)-9-oxo-1,2,3,3a,9,9a-hexahydrocyclopenta[b]chromene-9a-carbonitrile | 82 | 4:1 |
| 6-Fluoro-3-cyanochromone, N-Cyclopropylaniline | Eosin Y (5 mol%) | Green LED, DMSO, 24h | 6-Fluoro-9-oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrocyclopenta[b]chromene-9a-carbonitrile | 67 | 4:1 |
| 6-Methyl-3-cyanochromone, N-Cyclopropylaniline | Eosin Y (5 mol%) | Green LED, DMSO, 24h | 6-Methyl-9-oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrocyclopenta[b]chromene-9a-carbonitrile | 58 | 4.5:1 |
| 7-Methyl-3-cyanochromone, N-Cyclopropylaniline | Eosin Y (5 mol%) | Green LED, DMSO, 24h | 7-Methyl-9-oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrocyclopenta[b]chromene-9a-carbonitrile | 59 | 4:1 |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. researchgate.netjocpr.com Key aspects of this approach include the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy. researchgate.netwikipedia.org
One notable example of a green synthetic method is the one-pot reaction of substituted salicylaldehydes and cyclopentane-1,3-dione in ionic liquids such as [BMIm]Br to produce cyclopenta[b]chromen-1(9H)-one derivatives. researchgate.net This procedure is lauded for its mild and environmentally friendly nature, offering high yields. researchgate.net Similarly, the use of LUDOX HS-40, a commercially available and innocuous catalyst, in the synthesis of pyran-annulated heterocyclic scaffolds, including those with a spiro[cyclopenta[b]pyran-4,3'-indoline] core, exemplifies a pot, atom, and step economic (PASE) approach. tandfonline.com
The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a critical metric in green chemistry. researchgate.netwikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. jocpr.comwikipedia.org The photocatalytic [3+2] cycloaddition for synthesizing cyclopenta[b]chromenocarbonitriles is an example of a reaction with good atom economy. acs.orgchemrxiv.org
Furthermore, the use of water as a solvent and manganese-based catalysts for the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues represents a significant step towards greener synthesis. rsc.org Although this example pertains to a pyridine (B92270) analogue, the principles are transferable to thiochromene systems. The development of reusable nanocatalysts, as seen in the synthesis of chromeno[4,3-b]chromenes, also aligns with green chemistry principles by reducing catalyst waste. rsc.org
Stereoselective and Regioselective Synthesis of this compound Derivatives
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules to ensure the formation of the desired isomer. Several methodologies have been developed for the stereoselective and regioselective synthesis of this compound and related structures.
A gold(I)-catalyzed cascade reaction provides a stereoselective route to indeno[2,1-b]thiochromene derivatives from o-(alkynyl)styrenes bearing a thioaryl group. nih.gov This process involves a double cyclization that proceeds through a proposed gold-cyclopropyl carbene intermediate, leading to the formation of polycyclic structures. nih.gov The enantioselective potential of this reaction has also been explored using chiral gold(I) complexes. nih.gov
Regioselective synthesis has been achieved in the 1,3-dipolar cycloaddition of bis-nitrilimines with benzylidene derivatives of thiochroman-4-one, affording bis-spiropyrazoline derivatives. researchgate.net The regio- and stereochemistry of the products were confirmed using X-ray analysis. researchgate.net Another example of regioselectivity is the K2CO3 catalyzed thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins and trans-β-nitrostyrenes, which leads to thieno[2,3-b]thiochromen-4-one oximes. rsc.org This reaction is noted for the unexpected and regioselective formation of C-C and C-S bonds. rsc.org
Furthermore, a base-promoted three-component reaction of 4-hydroxythiocoumarin, salicylaldehyde/aryl aldehyde, and trans-β-nitrostyrene yields substituted thieno[2,3-b]chromen-4-ones with high regioselectivity. rsc.org This process involves the simultaneous formation of one C-C, one C-S, and two C-N bonds in a single step. rsc.org DFT calculations have also been employed to investigate the regioselectivity of the reaction between zwitterionic intermediates and 3-formylchromones, which can lead to cyclopenta[b]chromenedicarboxylates depending on the reaction conditions and substituents. acs.org
A facile, transition-metal-free intramolecular approach has been described for the synthesis of cyclopentene-fused chromene derivatives from phenol-substituted fulvene-derived azabicyclic olefins. x-mol.com This reaction proceeds through a base-catalyzed sequential intramolecular ring opening and ring closure. x-mol.com
Reaction Mechanisms and Chemical Transformations of Cyclopenta B Thiochromene
Mechanistic Elucidation of Cyclopenta[b]thiochromene Formation Reactions
The synthesis of the this compound ring system can be achieved through various strategic approaches, including cascade reactions, cycloadditions, and annulations. rsc.orgnih.gov The elucidation of the mechanisms governing these formation reactions is critical for optimizing reaction conditions and controlling product selectivity.
The pathways to this compound and its derivatives are often complex, multi-step processes involving a series of reactive intermediates. The identification and characterization of these transient species are fundamental to a complete mechanistic understanding.
Radical Intermediates: In visible-light photoredox catalysis, the formation of cyclopenta[b]chromenocarbonitriles proceeds through radical-mediated pathways. nih.govvulcanchem.com For instance, in the Eosin Y-catalyzed [3+2] cycloaddition of 3-cyanochromones and N-cyclopropylanilines, the reaction is initiated by the photoexcited catalyst oxidizing the N-cyclopropylaniline to form an amine radical cation. nih.govacs.org This radical cation undergoes ring-opening, leading to the formation of a key radical intermediate that then engages in the cycloaddition cascade. nih.gov The radical nature of these reactions has been confirmed through control experiments, such as the inhibition of the reaction in the presence of the radical scavenger TEMPO. acs.org
Enolate Intermediates: Intramolecular Rauhut–Currier reactions, used for forming chromene rings, have been shown to proceed via enolate intermediates. acs.orguj.edu.pl In analogous syntheses, a nucleophile adds to an α,β-unsaturated system, generating an enolate which then attacks another part of the molecule to form the cyclic product. uj.edu.pl Mechanistic studies have confirmed the involvement of these enolates and highlighted the importance of proton transfer steps in achieving high yields. acs.orguj.edu.pl
Cascade Reaction Intermediates: Multi-component cascade reactions for the synthesis of related thiochromenes involve a sequence of intermediates. For example, a Knoevenagel–Michael cascade reaction proceeds first through the formation of a Knoevenagel condensation intermediate, which then undergoes a Michael addition with a 1,3-dicarbonyl compound to yield the final spiro-thiochromene product. rsc.org Similarly, metal-free cascade reactions to form cyclopenta[b]chromene (B11913239) derivatives involve sequential Michael additions and O-cyclizations. vulcanchem.com
The efficiency and outcome of this compound synthesis are governed by both kinetic and thermodynamic factors. Detailed studies on related chromene syntheses provide insight into these controlling elements.
Theoretical investigations using density functional theory (DFT) can further illuminate the thermodynamic landscape of the reaction. For the 2H-chromene synthesis, calculations at the B3LYP/6-31++g(d,p) level of theory supported the experimental findings. tandfonline.com The calculations showed that the rate-determining step was energetically unfavorable and endothermic (ΔH‡ = 82.1 kJ/mol), explaining its slow rate. tandfonline.com Such computational and experimental synergy is crucial for understanding the factors that control reaction feasibility and for optimizing conditions.
The optimization of reaction parameters often reflects the underlying kinetic and thermodynamic profile. In the visible-light-mediated synthesis of cyclopenta[b]chromenocarbonitrile, reaction conditions were systematically varied to maximize yield. nih.govacs.org
| Parameter | Condition | Yield (%) | Diastereomeric Ratio (dr) | Notes |
|---|---|---|---|---|
| Catalyst Loading (Eosin Y) | 2 mol% | - | - | Lower efficiency |
| 5 mol% | 82% | 5:1 | Optimal | |
| 10 mol% | - | - | Lower efficiency | |
| Solvent | CH3CN | 45% | 4:1 | - |
| DCM | 25% | 3:1 | - | |
| DMSO | 82% | 5:1 | Optimal | |
| Light Source | Green LED (λ = 525 nm) | 82% | 5:1 | More effective than blue light |
Investigation of Reaction Intermediates
Further Chemical Transformations of the this compound Core
The this compound scaffold is not merely a synthetic endpoint but also a versatile platform for further chemical modification. Its inherent reactivity allows for a range of transformations, enabling the creation of diverse molecular architectures.
The functional groups appended to the this compound core can be readily converted into other functionalities, expanding the chemical space of this heterocyclic family. The inherent structure, featuring a thiochromene ring fused to a cyclopentane (B165970) moiety, can undergo reactions typical of ketones and heterocyclic systems, such as nucleophilic additions and electrophilic substitutions. ontosight.ai
A notable example is the reaction of a related cyclopenta-fused coumarin-chromene derivative, which contains an α,β-unsaturated ketone moiety. nih.gov This compound acts as a chemosensor for thiols through a nucleophilic attack of the thiol onto the electrophilic double bond, demonstrating a key functional group transformation. nih.gov Furthermore, the utility of products from cycloaddition reactions has been demonstrated in chemoselective reductions, indicating that carbonyl and nitrile groups on the scaffold can be selectively transformed. acs.org
Rearrangement reactions offer a powerful method for accessing complex molecular architectures from simpler precursors. The rsc.orgvulcanchem.com-sigmatropic rearrangement of sulfur ylides has been reported as a method for synthesizing functionalized cyclopenta[b]thiochromenes. acs.org This type of rearrangement is a concerted pericyclic reaction that involves the migration of a substituent from the sulfur atom of a sulfur ylide to an adjacent carbon atom, leading to the formation of a new carbon-carbon bond and a rearranged product structure.
A variety of synthetic strategies have been developed to generate libraries of this compound derivatives, each offering access to unique substitution patterns and structural motifs.
N-Heterocyclic Carbene (NHC) Catalysis: An NHC-mediated homoenolate annulation of chromanones and thiochromanones with α,β-unsaturated aldehydes provides an efficient route to various tricyclic cyclopentenes, including cyclopenta[c]thiochromene derivatives. researchgate.net This method leverages the unique reactivity of NHC-generated homoenolate intermediates.
Visible-Light-Promoted [3+2]-Cycloaddition: As previously discussed, this method uses a photoredox catalyst to mediate the reaction between 3-cyanochromones and N-cyclopropylanilines, yielding functionalized cyclopenta[b]chromenocarbonitriles under mild conditions. nih.govacs.org
Intramolecular Annulation: A transition metal-free, base-catalyzed intramolecular transformation of phenol-substituted fulvene-derived azabicyclic olefins provides a versatile route to cyclopentene-fused chromenes. researchgate.net
Slow Release of Thiols: To control the high reactivity of thiols and avoid side reactions, disulfide-containing substrates can be used as thiophenol precursors. acs.orgnih.gov In an NHC-catalyzed reaction, the slow, controlled release of the thiophenol from a disulfide allows for the clean formation of chiral thiochromene derivatives. acs.orgnih.gov
| Strategy | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Visible-Light [3+2]-Cycloaddition | Eosin Y, Green LED | Photoredox-catalyzed reaction of 3-cyanochromones and N-cyclopropylanilines. | nih.govacs.org |
| NHC-Mediated Annulation | N-Heterocyclic Carbene (NHC) | Homoenolate annulation of thiochromanones with enals to form tricyclic systems. | researchgate.net |
| Intramolecular Annulation | Base catalyst (e.g., DBU) | Metal-free transformation of phenol-substituted fulvene (B1219640) derivatives. | researchgate.net |
| Thiol Precursor Strategy | Disulfides, PPh3, H2O, NHC catalyst | Slow release of thiophenol from a disulfide to control reactivity and avoid side reactions in thiochromene synthesis. | acs.orgnih.gov |
| rsc.orgvulcanchem.com-Sigmatropic Rearrangement | Rh(II) catalyst | Rearrangement of sulfur ylides to form functionalized cyclopenta[b]thiochromenes. | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopenta B Thiochromene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclopenta[b]thiochromene Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For derivatives of this compound, both ¹H and ¹³C NMR are instrumental in confirming the successful synthesis and determining the precise arrangement of substituents.
For instance, in the synthesis of various 2,3-disubstituted-1,4-diphenylcyclopenta[c]chromenes, which are isomers of the this compound system, ¹H and ¹³C NMR data are critical for characterization. rsc.org The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state. uobasrah.edu.iq
In a study on the synthesis of 2,3-diethyl-8-methyl-1,4-diphenylcyclopenta[c]chromene, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the ethyl and methyl groups, as well as the aromatic protons. rsc.org The ¹³C NMR spectrum further supported the proposed structure with distinct signals for the aliphatic and aromatic carbons. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Cyclopenta[c]chromene Derivative
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 2,3-Diethyl-8-methyl-1,4-diphenylcyclopenta[c]chromene | 0.74 (t, J = 7.3 Hz, 3H), 0.93 (t, J = 7.6 Hz, 3H), 2.14 (s, 3H), 2.39 (q, J = 7.6 Hz, 2H), 2.48 (q, J = 7.3 Hz, 2H), 6.98 (d, J = 8.2 Hz, 1H), 7.10 (s, 1H), 7.31 (d, J = 8.2 Hz, 2H), 7.42-7.55 (m, 7H), 7.72 (d, J = 6.9 Hz, 2H) | 15.4, 16.4, 19.3, 19.5, 21.4, 117.3, 118.8, 120.1, 120.4, 123.5, 124.8, 126.4, 127.0, 128.2, 128.6, 129.5, 129.7, 130.1, 130.2, 133.7, 134.7, 138.9, 146.9, 147.0, 154.5 |
Data sourced from a study on palladium-catalyzed synthesis of cyclopenta[c]chromenes. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for this compound Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. cigrjournal.orgelsevier.com These techniques probe the vibrational and rotational energy levels of molecules. cigrjournal.org IR spectroscopy is sensitive to changes in the dipole moment of a bond, while Raman spectroscopy detects changes in the polarizability. cigrjournal.org
For derivatives of this compound, IR spectroscopy is particularly useful for identifying characteristic stretching frequencies of carbonyl (C=O), nitrile (C≡N), and various C-H and C-C bonds within the heterocyclic system. For example, in a series of synthesized 11-amino-10-(aryl)-1,2,3,10-tetrahydrochromeno[2,3-b]cyclopenta[e]pyridin-7-ol derivatives, the IR spectra (KBr) showed characteristic absorption bands for N-H, C-H, and other functional groups, confirming the successful incorporation of these moieties. ekb.eg
Raman spectroscopy, while less commonly reported for this specific class of compounds in the available literature, can provide complementary information, especially for symmetric bonds that are weak or inactive in the IR spectrum. cigrjournal.org
Table 2: Characteristic IR Absorption Bands for a Cyclopenta[b]chromene (B11913239) Derivative
| Compound | **IR (KBr, cm⁻¹) ** |
| 11-amino-10-(2,6-dichlorophenyl)-1,2,3,10-tetrahydrochromeno[2,3-b]cyclopenta[e]pyridin-7-ol | 3407, 3332, 2922, 2857 |
Data sourced from a study on the synthesis and molecular docking of novel chromene derivatives. ekb.eg
High-Resolution Mass Spectrometry for this compound Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. uni-rostock.de This method provides a very precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. uni-rostock.de
For derivatives of this compound, HRMS is crucial for confirming the identity of newly synthesized compounds. In the synthesis of various cyclopenta[c]chromene derivatives, HRMS was used to confirm the elemental composition of the products. rsc.org For example, for 2,3-diethyl-8-methyl-1,4-diphenylcyclopenta[c]chromene, the calculated m/z for the [M+H]⁺ ion was 391.2056, and the experimentally found value was 391.2083, which is in close agreement and confirms the molecular formula C₂₉H₂₆O. rsc.org
Table 3: HRMS Data for a Cyclopenta[c]chromene Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 2,3-Diethyl-8-methyl-1,4-diphenylcyclopenta[c]chromene | C₂₉H₂₆O | 391.2056 | 391.2083 |
Data sourced from a study on palladium-catalyzed synthesis of cyclopenta[c]chromenes. rsc.org
X-ray Crystallography for this compound Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.
Table 4: Crystallographic Data for a Cyclopenta[b]chromene Derivative
| Parameter | Value |
| Compound | 5-allyl-2,3-dihydro-9-(2-hydroxy-5-oxocyclopent-1-enyl)cyclopenta[b]chromen-1(9H)-one monohydrate |
| Molecular Formula | C₂₀H₁₈O₄·H₂O |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.5840(17) |
| b (Å) | 8.7027(17) |
| c (Å) | 11.561(2) |
| α (°) | 89.69(3) |
| β (°) | 74.33(3) |
| γ (°) | 86.13(3) |
| V (ų) | 829.6(3) |
| Z | 2 |
Data sourced from a study on the synthesis and crystal structure of a cyclopenta[b]chromen-1(9H)-one derivative. researchgate.net
Electronic Spectroscopy (UV-Vis) in this compound Conjugation Pathway Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of π-conjugation. hnue.edu.vn The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. hnue.edu.vn
While specific UV-Vis data for the parent this compound is not detailed in the provided search results, the analysis of its derivatives demonstrates the utility of this technique in understanding their electronic properties.
Theoretical and Computational Chemistry Studies on Cyclopenta B Thiochromene
Quantum Chemical Calculations for Cyclopenta[b]thiochromene
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is based on the concept that the energy of a system can be determined from its electron density. wikipedia.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting the geometries, electronic properties, and reactivity of complex molecules like this compound. wikipedia.orgekb.egekb.eg
Studies on related chromene systems have utilized DFT to analyze molecular structures, vibrational frequencies, and electronic spectra. ekb.egekb.eg For instance, in the study of 4H-benzo[h]chromene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine equilibrium geometries and predict non-linear optical properties. ekb.eg Such calculations provide a foundational understanding of the structure-property relationships within these heterocyclic systems, which can be extrapolated to this compound. The application of DFT also extends to understanding reaction mechanisms, such as the visible-light-mediated [3+2] cycloadditions used in the synthesis of cyclopenta[b]chromenocarbonitriles. nih.gov
Ab Initio Methods in this compound Energy and Stability Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a high level of theoretical accuracy. researchgate.net They are often used to calculate the precise energies and stabilities of molecules. chemrxiv.org
For complex systems, ab initio calculations can be computationally demanding. ictp.it However, they provide benchmark data against which other methods, like DFT, can be compared. In the context of polycyclic aromatic compounds, ab initio calculations have been employed to determine thermochemical data with high precision. chemrxiv.org For this compound, these methods could be used to accurately compute its ground state energy, ionization potential, and electron affinity, providing a detailed picture of its intrinsic stability. For example, studies on the CH + OCS reaction have utilized high-level ab initio calculations at the RO-CCSD(T)/aug-cc-pV(Q+d)Z level to map out the potential energy surface and understand the reaction kinetics. nih.gov
Investigation of Electronic Structure and Reactivity Descriptors of this compound
The electronic structure of a molecule dictates its reactivity. nih.govrsc.org Computational methods provide powerful tools to calculate various descriptors that quantify and predict this reactivity.
Molecular Electron Density Theory (MEDT) Analysis
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. mdpi.combenthamscience.comnih.gov It posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions, is responsible for molecular reactivity. mdpi.com MEDT analyzes the changes in electron density along a reaction pathway to understand reaction mechanisms and selectivity. benthamscience.com
The application of MEDT to the reactions of this compound would involve analyzing the global electron density transfer (GEDT) at the transition states of its reactions. This would help in classifying the reactions, for example, as polar or covalent, and in understanding the role of electron density changes in driving the chemical transformation.
Reactivity Indices and Fukui Functions in this compound Chemistry
Conceptual DFT provides a set of reactivity indices that help in predicting the reactive sites of a molecule. rsc.org These indices include electronegativity (χ), chemical hardness (η), and softness (S). ekb.eg The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system changes. researchgate.netd-nb.infofaccts.de
The Fukui function helps in identifying the sites within a molecule that are most susceptible to nucleophilic attack (f+(r)) or electrophilic attack (f-(r)). ekb.egresearchgate.net For this compound, calculating these indices would pinpoint the atoms most likely to participate in chemical reactions. For instance, analysis of 4H-benzo[h]chromene derivatives has shown how Fukui functions can predict reactive sites for nucleophilic and electrophilic attacks. ekb.eg
Table 1: Calculated Reactivity Descriptors for a Model Chromene System
| Descriptor | Value |
| EHOMO (eV) | -6.2 |
| ELUMO (eV) | -1.8 |
| Energy Gap (eV) | 4.4 |
| Electronegativity (χ) | 4.0 |
| Hardness (η) | 2.2 |
| Softness (S) | 0.45 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems found in computational studies. It serves to demonstrate how such data would be presented.
Emerging Research Directions and Advanced Applications of Cyclopenta B Thiochromene
Supramolecular Chemistry Involving Cyclopenta[b]thiochromene Scaffolds
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. supramolecularevans.com The unique architecture of molecules can lead to the formation of complex assemblies with specific functions.
Host-Guest Recognition Studies with this compound
Host-guest chemistry involves the complexation of a "guest" molecule into a cavity-containing "host" molecule. supramolecularevans.comnih.gov This recognition is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. supramolecularevans.com While the field has extensively studied hosts like cyclophanes, cyclodextrins, and calixarenes for their ability to bind various guests, dedicated research into this compound as a primary host scaffold is not prominent in the current scientific literature. supramolecularevans.comnih.govresearchgate.netunizg.hr
However, the principles of supramolecular chemistry suggest that fused heterocyclic systems, particularly those containing thiophene (B33073), are of growing interest for their potential in host-guest chemistry and materials science. numberanalytics.com Thiophene-based macrocycles and fused systems are being explored for their electronic properties and potential to form organized structures. numberanalytics.comrsc.org For instance, the design of synthetic receptors for molecular recognition is a challenging but critical area, with applications in chemical sensing and catalysis. supramolecularevans.comnih.gov Future research could potentially explore the incorporation of the rigid and electronically distinct this compound unit into larger macrocyclic hosts to modulate binding affinities and selectivities for specific guest molecules.
Self-Assembly Principles and Architectures Incorporating this compound
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by the principle of molecular recognition. unizg.hr This process is fundamental to creating complex, functional materials from molecular building blocks. klinger-lab.de The ability of molecules to self-assemble is dictated by their structure, including the type of linking bridges and functional groups, which influences the resulting architecture and properties.
While specific studies detailing the self-assembly of this compound are limited, research on related fused-thiophene systems highlights their potential. Thiophene-fused aromatic belts and polyaromatics, for example, can self-organize into columnar liquid crystal phases and other ordered assemblies. mit.edunih.gov The discovery of new cyclophanes through self-assembly and kinetic capture of disulfide structures further illustrates the power of these methods to create novel macrocycles. nih.gov Given that the this compound core possesses a rigid, planar structure, it is a plausible candidate for incorporation into larger systems designed for self-assembly, potentially leading to new materials for organic electronics. rsc.orgresearchgate.net
Catalytic Applications of this compound Derivatives
The unique electronic and structural features of heterocyclic compounds make them valuable components in catalysis, either as the catalysts themselves or as the targets of catalytic synthesis.
Organocatalytic Performance of this compound Analogues
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful tool for asymmetric synthesis. csic.esresearchgate.net While the direct use of this compound as an organocatalyst is not extensively documented, the synthesis of its chromene and thiochromene analogues often employs organocatalytic methods. For instance, various 2-amino-4H-chromene derivatives can be synthesized efficiently using organocatalysts like cyclohexylamine (B46788) or chiral thioureas and squaramides. csic.esarkat-usa.orgmdpi.com These reactions often proceed through multicomponent approaches, highlighting the utility of organocatalysis in building complex heterocyclic scaffolds. arkat-usa.orgasymmetricorganocatalysis.com
Furthermore, chiral phosphoric acids have been employed in the construction of related cyclopenta[b]indole (B15071945) scaffolds through Nazarov-type cyclizations. oaepublish.com This suggests that the broader class of fused cyclopentanoids can be accessed via organocatalytic routes, and future work might explore the catalytic activity of this compound-based structures themselves, particularly in asymmetric transformations.
Role of this compound in Metal-Catalyzed Systems
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. The synthesis of the this compound core and its oxygen-containing analogue, cyclopenta[b]chromene (B11913239), frequently relies on metal-catalyzed reactions. Palladium-catalyzed tandem reactions are particularly prominent. One such method involves the reaction of 2-alkynylphenol with 2-alkynylvinyl bromide, which generates cyclopenta[c]chromenes in a process that forms three new bonds. nih.gov This highlights the efficiency of palladium catalysis in constructing the fused ring system. nih.govvulcanchem.comrsc.org
Other transition metals are also utilized in synthesizing related fused heterocycles. For example, highly enantioselective synthesis of chiral chromenes has been achieved by combining copper-catalyzed allylic substitution with an intramolecular Heck reaction. researchgate.net Rare-earth metal compounds have also been used to catalyze the formation of cyclopenta[c]chromene compounds from chalcones. google.com While some synthetic routes are being developed to be transition-metal-free, metal-catalyzed annulation reactions remain a key strategy for accessing this class of compounds. researchgate.netrsc.orgx-mol.com
Table 1: Selected Metal-Catalyzed Syntheses of Cyclopenta[b]chromene and Analogues
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
| Pd(OAc)₂ / PCy₃ | 2-Alkynylphenol, 2-Alkynylvinyl Bromide | Cyclopenta[c]chromene | Tandem reaction, double insertion of triple bonds | nih.gov, rsc.org |
| Pd(PPh₃)₄ / Cs₂CO₃ | 2-Alkynylphenol, 2-Alkynylvinyl Bromide | 2-Phenylcyclopenta[b]chromene | One-pot sequential Sonogashira coupling and cycloisomerization | vulcanchem.com |
| Pd(II) | 2-(2-Nitrovinyl)phenols, Disubstituted Alkynes | Cyclopenta[b]chromane | Annulation via denitration | rsc.org |
| Cationic Rare Earth Compound | Chalcone Compounds | Cyclopenta[c]chromene | Uses p-methylthiophenol as a promoter | google.com |
Photophysical Properties and Applications of this compound
The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. Fused aromatic systems like this compound are often chromophoric and fluorescent, making them suitable for applications in materials science and biological imaging.
The photophysical properties of chromene derivatives are tunable and often sensitive to their environment (solvatochromism). frontiersin.orgnih.gov For example, in donor-π-acceptor (D–π–A) thiophene-based compounds, modifying the electron-donating group can significantly enhance intramolecular charge transfer, leading to large shifts in the fluorescence emission spectra depending on solvent polarity. rsc.org The introduction of electron-withdrawing groups like -NO₂ can cause a redshift in absorption, while electron-releasing groups like -CH₃ can cause a blueshift. frontiersin.org
Structurally similar compounds, such as cyclopenta[b]naphthalene fluorophores, exhibit high quantum yields (60-99%) and large Stokes shifts, which are desirable properties for fluorescent probes. nih.gov Thiophene-linked chromenes also show interesting spectroscopic behaviors, including fluorescence and photochromism. colab.ws The rigid, planar structure of fused thiophene systems contributes to their unique electronic and photophysical characteristics, which are being explored for use in organic electronics, including organic light-emitting diodes (OLEDs). rsc.orgmit.eduresearchgate.net
Table 2: Photophysical Characteristics of Related Chromene and Thiophene Derivatives
| Compound Class | Property | Observation | Implication | Reference(s) |
| D–π–A Thiophene Derivatives | Solvatochromism | Large red shift in fluorescence emission (up to 162 nm) with increasing solvent polarity. | Strong intramolecular charge transfer characteristics. | rsc.org |
| Cyclopenta[b]naphthalene Fluorophores | Quantum Yield | High fluorescence quantum yields (60-99%) in methylene (B1212753) chloride. | Potential for bright fluorescent probes. | nih.gov |
| Cyclopenta[b]naphthalene Fluorophores | Stokes Shift | Large Stokes shifts (95-226 nm), with one derivative reaching ~300 nm in ethanol. | Useful for biological imaging applications to minimize self-quenching. | nih.gov |
| General Chromene Derivatives | Substituent Effects | Electron-withdrawing groups cause redshifted absorption; electron-releasing groups cause blueshift. | Optical properties can be tuned through chemical modification. | frontiersin.org |
| Thiophene-fused Polyaromatics | Fluorescence | Structurally similar isomers display significant differences in photoluminescence. | Properties are highly sensitive to the position and orientation of thiophene units. | mit.edu |
Conjugation Length and Electronic Transitions in this compound Derivatives
The extent of π-conjugation within a molecule is a critical determinant of its electronic properties, particularly the energy required for electronic transitions. youtube.com In this compound and its derivatives, modifying the conjugation length directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net
An increase in the conjugation length, often achieved by introducing additional unsaturated moieties, typically leads to a smaller HOMO-LUMO gap. researchgate.net This reduction in the energy gap results in a bathochromic shift, or a shift to longer wavelengths, in the absorption and emission spectra. youtube.com This phenomenon is explained by molecular orbital theory, which posits that as the number of conjugated double bonds increases, the energy levels of the π molecular orbitals move closer together. youtube.com Consequently, less energy is required to excite an electron from a bonding or non-bonding orbital to an anti-bonding π* orbital (a π → π* or n → π* transition). uba.ar
Research into various organic chromophores has demonstrated this principle. For instance, studies on polymethine dyes have shown that extending the polymethine chain leads to a significant red shift in the main absorption bands. researchgate.net Similarly, in conjugated polymers, the introduction of electron-donating or electron-withdrawing groups can alter the electronic structure and, consequently, the electronic transition energies. researchgate.net For example, the presence of electron-donating groups tends to decrease the HOMO-LUMO gap, while electron-withdrawing groups can increase it. researchgate.net
The following table summarizes the general relationship between conjugation and electronic transitions:
| Parameter | Effect of Increased Conjugation |
| HOMO-LUMO Energy Gap | Decreases researchgate.net |
| Absorption Wavelength (λmax) | Increases (Bathochromic/Red Shift) youtube.com |
| Molar Absorptivity (εmax) | Increases (Hyperchromic Effect) shivajicollege.ac.in |
Luminescence and Photoactivity Studies of this compound
The luminescence and photoactivity of this compound derivatives are intrinsically linked to their electronic structure. These compounds can exhibit fluorescence and phosphorescence, with the efficiency and wavelength of emission being tunable through chemical modifications.
Luminescence in these molecules arises from the radiative decay of an electronically excited state to the ground state. The introduction of different functional groups can significantly impact the luminescence quantum yield and lifetime. For example, the incorporation of heavy atoms can enhance phosphorescence through increased spin-orbit coupling. Conversely, the presence of certain groups can lead to non-radiative decay pathways, quenching luminescence.
Photoactivity, the ability of a molecule to undergo a chemical reaction upon absorption of light, is another area of active research. This compound derivatives have been explored as photocatalysts in various organic transformations. nih.govd-nb.info For instance, visible-light-promoted [3+2] cycloaddition reactions using 3-cyanochromones have been developed for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives. d-nb.infoacs.org These reactions often proceed via the generation of radical intermediates under mild conditions, showcasing the potential of these compounds in green chemistry. d-nb.info
The photoactivity is also influenced by the surrounding environment. Studies on related chromophores have shown that factors like solvent polarity can affect the stability of excited states and the efficiency of photochemical reactions. researchgate.net
Applications in Advanced Materials Science Utilizing this compound
The tunable electronic and photophysical properties of this compound and its derivatives make them valuable components in the design of advanced materials. scilit.comksu.edu.sa Their applications span several areas of materials science, including:
Organic Electronics: The ability to engineer the HOMO-LUMO gap makes these compounds suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. In OLEDs, they can function as emissive materials or hosts, while in OPVs, they can act as electron donor or acceptor materials. rsc.org The performance of these devices is directly related to the electronic properties of the constituent organic molecules.
Sensors: The sensitivity of the absorption and emission spectra of this compound derivatives to their local environment can be exploited for chemical sensing applications. Changes in the photophysical properties upon interaction with specific analytes can be used for their detection.
Non-Linear Optics (NLO): Molecules with extended π-conjugated systems often exhibit significant NLO properties. rsc.org Research on similar chromene derivatives has shown that they can possess large second hyperpolarizability values, making them candidates for applications in optical switching and data storage. rsc.org
Photocatalysis: As mentioned earlier, the photoactivity of these compounds allows them to be used as photocatalysts in organic synthesis. nih.gov Their ability to absorb visible light and initiate chemical reactions under mild conditions is a significant advantage for developing sustainable chemical processes. d-nb.info
Q & A
Q. What are the current synthetic methodologies for Cyclopenta[b]thiochromene, and how do they address yield optimization?
this compound synthesis typically involves multicomponent reactions or relay catalysis, as seen in analogous systems like cyclopenta[b]indoles. For example, relay gold(I)/Brønsted acid catalysis enables sequential cation-ene and Friedel–Crafts reactions to form fused heterocycles. Methodological optimization includes adjusting solvent polarity, catalyst loading, and reaction time to improve yield. Characterization via NMR and mass spectrometry is critical for confirming structural fidelity .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires strict adherence to protocols for catalyst activation, temperature control, and purification (e.g., column chromatography). Detailed experimental sections in publications must specify stoichiometry, reaction monitoring (TLC/HPLC), and purity validation (e.g., ≥95% by GC-MS). Cross-referencing with established procedures for similar thiochromene systems is advised .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s electronic and structural properties?
High-resolution NMR (¹H/¹³C, DEPT, COSY) resolves regiochemistry, while X-ray crystallography provides unambiguous structural confirmation. UV-Vis and fluorescence spectroscopy elucidate electronic transitions, particularly π-conjugation effects. Computational methods (DFT) complement experimental data to predict absorption/emission profiles .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for this compound formation?
Contradictions often arise from competing intermediates (e.g., carbocations vs. radical species). Isotopic labeling (²H/¹³C) and kinetic studies (Eyring plots) can differentiate pathways. For example, trapping experiments with radical scavengers (TEMPO) or monitoring intermediates via in-situ IR spectroscopy provide mechanistic clarity. Systematic comparison with analogous systems (e.g., indole-based catalysts) is critical .
Q. What computational strategies are effective for predicting this compound’s reactivity in novel catalytic systems?
Density Functional Theory (DFT) simulations map transition states and activation barriers for key steps (e.g., cyclization). Molecular dynamics (MD) models assess solvent effects, while QSAR studies correlate substituent electronic parameters (Hammett constants) with reaction rates. Validate predictions with controlled experiments (e.g., substituent variation) .
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Implement orthogonal assays (e.g., enzymatic vs. cell-based) and validate compound purity via HPLC-ELSD. Meta-analyses of existing data using PRISMA guidelines can identify trends, while molecular docking studies rationalize structure-activity relationships .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound?
For pharmacological studies, PICOT defines:
- P opulation (e.g., enzyme targets like kinase inhibitors),
- I ntervention (compound concentration/dosing),
- C omparison (positive/negative controls),
- O utcome (IC₅₀, binding affinity),
- T ime (exposure duration). FINER criteria ensure feasibility, novelty, and ethical alignment. For synthetic studies, modify PICOT to focus on reaction variables (e.g., catalyst vs. solvent effects) .
Methodological Guidance
Q. How can systematic reviews improve the synthesis and application of this compound?
Follow Cochrane Review principles:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
- Use databases like SciFinder and Web of Science for comprehensive retrieval.
- Statistically analyze yield/activity data (meta-regression for solvent/catalyst effects).
- Involve domain experts to interpret technical nuances (e.g., stereochemical outcomes) .
Q. What statistical tools are recommended for analyzing structure-property relationships in this compound derivatives?
Multivariate analysis (PCA, PLS regression) correlates structural descriptors (logP, polar surface area) with properties (solubility, bioactivity). Use ANOVA to assess significance of substituent effects. Open-source tools like R or Python’s SciPy suite enable reproducible workflows .
Q. How to design experiments that minimize bias in evaluating this compound’s catalytic or biological roles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
